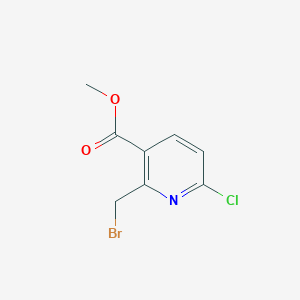

3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one

Vue d'ensemble

Description

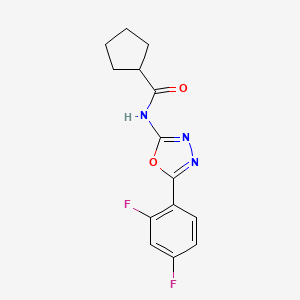

3-(2-Chloroethyl)-2-phenylquinazolin-4(3H)-one, commonly referred to as CEPQ, is a heterocyclic organic compound that has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. CEPQ is a highly versatile compound that has been used in numerous scientific studies and research projects due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Antimicrobial Agents : The synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents was reported. These compounds were synthesized by reacting 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with different reagents, and their structures were confirmed by spectral analyses. The synthesized compounds showed antimicrobial activities, indicating their potential as antimicrobial agents (El-zohry & Abd-Alla, 2007).

Stability Studies

- Stability under Stress Conditions : Research focused on the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under various stress conditions. The study confirmed the compound's stability against UV radiation, high temperature, and oxidants, but highlighted its instability to hydrolysis in an alkaline environment. This study is crucial for understanding the stability of the substance for pharmaceutical applications (Гендугов et al., 2021).

Synthesis and Evaluation for Anticancer Activity

- Anticancer Agents : A continuation of structure-activity relationship (SAR) studies on 4-anilinoquinazolines led to the identification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent. It demonstrated excellent blood-brain barrier penetration and efficacy in various cancer models, indicating its potential as a clinical candidate for anticancer therapy (Sirisoma et al., 2009).

Synthesis in Aqueous Phase

- Eco-friendly Synthesis : The synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water under neutral conditions was achieved through a reaction mediated by β-cyclodextrin, showcasing an eco-friendly approach to synthesizing these compounds. The catalyst used in the process can be recovered and reused, demonstrating the potential for sustainable chemical synthesis (Ramesh et al., 2012).

Propriétés

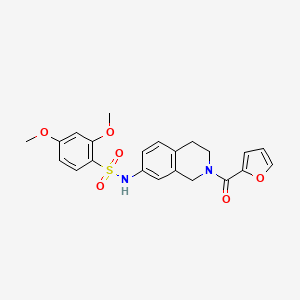

IUPAC Name |

3-(2-chloroethyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZYZBXYOSFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

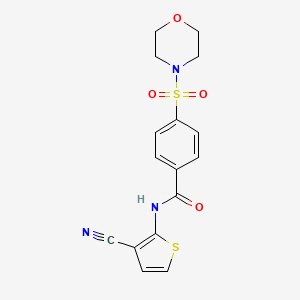

![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)

![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)

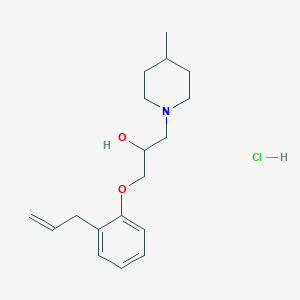

![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)

amine hydrochloride](/img/structure/B2744179.png)

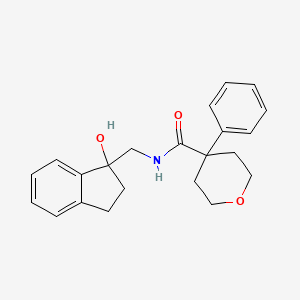

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)